molecular formula C22H25N3O5S2 B2655075 (2E)-3-(3,4-dimethoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide CAS No. 648878-33-5

(2E)-3-(3,4-dimethoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide

Cat. No. B2655075
M. Wt: 475.58
InChI Key: WOXBXBJIOSPAIX-WUXMJOGZSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide is a useful research compound. Its molecular formula is C22H25N3O5S2 and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(3,4-dimethoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(3,4-dimethoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular and Antibacterial Activities

Research indicates that compounds with certain structural features, such as dimethoxyphenyl groups and carbamothioyl linkages, have been explored for their antitubercular and antibacterial properties. For instance, novel carboxamide derivatives have been synthesized and screened for antitubercular and antibacterial activities, showing potency against specific bacterial strains and suggesting potential applications in developing new antimicrobial agents (Bodige et al., 2020).

Polymer Synthesis and Properties

The presence of dimethoxyphenyl and related structural units in monomers has been instrumental in the synthesis of aromatic polyamides and polyimides, highlighting applications in material science. These polymers exhibit desirable properties like high glass transition temperatures, solubility in polar solvents, and thermal stability, making them suitable for advanced materials applications (Yang & Lin, 1995).

Anticancer Screening and Molecular Docking Studies

Compounds featuring dimethoxyphenyl scaffolds have been synthesized and evaluated for their anticancer potential, with some showing promising results against cancer cell lines. Molecular docking studies complement these findings by elucidating the interactions at the molecular level, offering insights into the design of new anticancer agents (Ali et al., 2017).

Electrochemical Applications

The structural motifs found in the specified compound can be leveraged in electrochemical applications, such as the development of electrocatalysts for hydrogen evolution reactions. Research on related compounds with pyrrolidinylsulfonyl and phenylcarbamothioyl groups indicates potential in catalysis and energy conversion, underscoring the importance of these structural elements in designing efficient electrocatalytic systems (Lawrence et al., 2020).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-29-19-11-5-16(15-20(19)30-2)6-12-21(26)24-22(31)23-17-7-9-18(10-8-17)32(27,28)25-13-3-4-14-25/h5-12,15H,3-4,13-14H2,1-2H3,(H2,23,24,26,31)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXBXBJIOSPAIX-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide

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